![molecular formula C9H11ClN2Si B3132882 2-Chloro-4-[trimethylsilylethynyl]pyrimidine CAS No. 37972-23-9](/img/structure/B3132882.png)
2-Chloro-4-[trimethylsilylethynyl]pyrimidine
Overview
Description
2-Chloro-4-[trimethylsilylethynyl]pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chloro group at the 2-position and a trimethylsilylethynyl group at the 4-position
Mechanism of Action
Target of Action
Pyrimidines, in general, are known to interact with a range of targets, including certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
Pyrimidines are known to exhibit anti-inflammatory effects attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are known to impact the inflammatory response, which involves a complex network of biochemical pathways .
Result of Action
Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloro-4-[trimethylsilylethynyl]pyrimidine are not fully understood due to the lack of specific studies on this compound. It’s known that pyrimidines, in general, play a crucial role in biochemical reactions. They are involved in the synthesis of nucleic acids, which are essential for storing and transmitting genetic information .
Cellular Effects
The specific cellular effects of this compound are not well-documented. Pyrimidines and their derivatives have been shown to influence various cellular processes. For instance, some pyrimidine derivatives have demonstrated anticancer potential by inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established. In such reactions, a nucleophile selectively displaces a halide at the 2- or 4-position of the pyrimidine ring . This could potentially lead to the formation of new compounds with different biological activities.
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Pyrimidines are known to be involved in several metabolic pathways. For instance, they are key components in the synthesis of nucleic acids and are also involved in the metabolism of glycogen and cell membrane precursors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[trimethylsilylethynyl]pyrimidine typically involves the reaction of 2-chloropyrimidine with trimethylsilylacetylene. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions usually involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation also enhances efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[trimethylsilylethynyl]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The trimethylsilylethynyl group can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Cross-Coupling Reactions: Reagents include organoboron compounds and palladium catalysts.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-4-[trimethylsilylethynyl]pyrimidine and 2-thio-4-[trimethylsilylethynyl]pyrimidine.
Cross-Coupling Reactions: Products include various substituted pyrimidines with diverse functional groups.
Scientific Research Applications
2-Chloro-4-[trimethylsilylethynyl]pyrimidine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is utilized in the synthesis of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Similar in structure but contains a dithiane group instead of a trimethylsilylethynyl group.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group at the 4-position instead of a trimethylsilylethynyl group.
Uniqueness
2-Chloro-4-[trimethylsilylethynyl]pyrimidine is unique due to the presence of the trimethylsilylethynyl group, which imparts distinct reactivity and properties compared to other substituted pyrimidines. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-(2-chloropyrimidin-4-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2Si/c1-13(2,3)7-5-8-4-6-11-9(10)12-8/h4,6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQFCSPNCDBNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC(=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001240085 | |
| Record name | 2-Chloro-4-[2-(trimethylsilyl)ethynyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001240085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37972-23-9 | |
| Record name | 2-Chloro-4-[2-(trimethylsilyl)ethynyl]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37972-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-[2-(trimethylsilyl)ethynyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001240085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


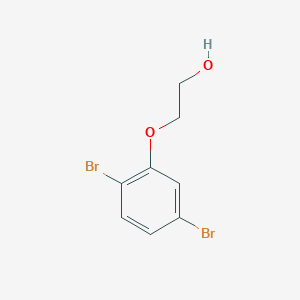

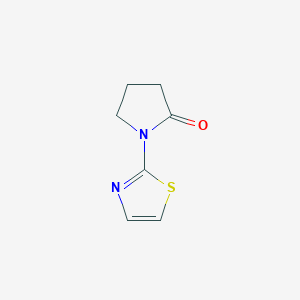
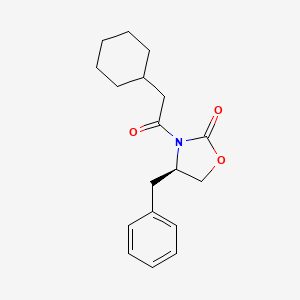

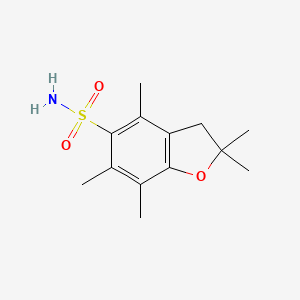

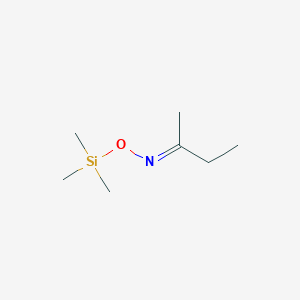
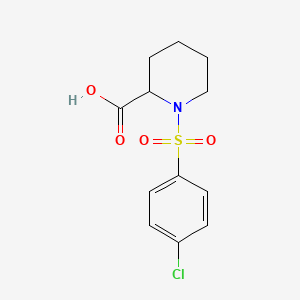
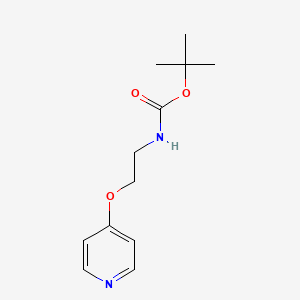
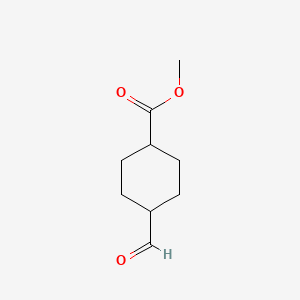
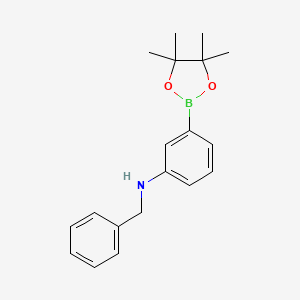
![(1R,4S)-2-azabicyclo[2.2.1]heptane](/img/structure/B3132902.png)
